5-Methoxybenzo[B]thiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClO3S2 and a molecular weight of 262.73 g/mol . It is a sulfonyl chloride derivative of benzo[b]thiophene, which is a heterocyclic compound containing both sulfur and oxygen atoms in its structure. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzo[B]thiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-methoxybenzo[b]thiophene. One common method is the reaction of 5-methoxybenzo[b]thiophene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality sulfonyl chloride derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and thiol derivatives, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Methoxybenzo[B]thiophene-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride: This compound has a similar structure but with a chlorine atom and a methyl group instead of a methoxy group.
Thiophene-2-sulfonyl chloride: A simpler sulfonyl chloride derivative of thiophene without the methoxy group.
Uniqueness
5-Methoxybenzo[B]thiophene-2-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The methoxy group can also affect the compound’s solubility and interaction with other molecules, making it distinct from other sulfonyl chloride derivatives .
Properties
Molecular Formula |
C9H7ClO3S2 |
---|---|
Molecular Weight |
262.7 g/mol |
IUPAC Name |
5-methoxy-1-benzothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO3S2/c1-13-7-2-3-8-6(4-7)5-9(14-8)15(10,11)12/h2-5H,1H3 |
InChI Key |
HYRUILDENNGLHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.